Cas no 3485-02-7 (3-Butyl-2-thiazolidinethione)

3-Butyl-2-thiazolidinethione is a sulfur-containing heterocyclic compound with applications in organic synthesis and industrial chemistry. Its structure features a thiazolidine ring with a thione functional group, enhancing its reactivity as a versatile intermediate. This compound is particularly valued for its role in the synthesis of pharmaceuticals, agrochemicals, and rubber accelerators due to its ability to act as a sulfur donor or ligand. Its stability under standard conditions and compatibility with various reaction conditions make it a reliable choice for specialized chemical processes. The butyl side chain further contributes to its solubility in organic solvents, facilitating its use in diverse synthetic applications.
3-Butyl-2-thiazolidinethione structure
3-Butyl-2-thiazolidinethione structure
Product name:3-Butyl-2-thiazolidinethione
CAS No:3485-02-7
MF:C7H13NS2
MW:175.31
CID:4669970

3-Butyl-2-thiazolidinethione Chemical and Physical Properties

Names and Identifiers

    • NSC 203370
    • 3-Butyl-2-thiazolidinethione

Experimental Properties

  • Density: 1.15
  • Boiling Point: 246 ºC
  • Flash Point: 103 ºC

3-Butyl-2-thiazolidinethione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AN HUI ZE SHENG Technology Co., Ltd.
PH006995-25mg
3485-02-7
25mg
¥2041.72 2023-09-15

Additional information on 3-Butyl-2-thiazolidinethione

Professional Introduction to 3-Butyl-2-thiazolidinethione (CAS No. 3485-02-7)

3-Butyl-2-thiazolidinethione, identified by the chemical abstracts service number 3485-02-7, is a heterocyclic compound featuring a sulfur-containing five-membered ring. This structure has garnered significant attention in the field of pharmaceutical chemistry due to its versatile reactivity and potential biological applications. The compound belongs to the thiazolidinethione class, which is well-documented for its role in various synthetic pathways and medicinal chemistry endeavors.

The molecular framework of 3-butyl-2-thiazolidinethione consists of a thiourea moiety attached to a butyl-substituted thiazole ring. This configuration imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of both sulfur and nitrogen atoms in the ring system allows for diverse functionalization, enabling chemists to tailor the compound for specific pharmacological targets.

In recent years, 3-butyl-2-thiazolidinethione has been extensively studied for its potential applications in drug discovery. Researchers have leveraged its structural features to develop inhibitors targeting various disease pathways. Notably, studies have highlighted its role in modulating enzyme activity, particularly in contexts related to inflammation and oxidative stress. The compound’s ability to interact with biological macromolecules has opened avenues for exploring its therapeutic efficacy in conditions such as neurodegenerative disorders and cardiovascular diseases.

One of the most compelling aspects of 3-butyl-2-thiazolidinethione is its versatility in synthetic chemistry. The thiazolidinethione core serves as a versatile intermediate, facilitating the construction of more complex molecules through nucleophilic substitution, cyclization, and other organic transformations. This adaptability has made it a preferred choice for medicinal chemists aiming to develop novel therapeutic agents with improved pharmacokinetic profiles.

Recent advancements in computational chemistry have further enhanced the understanding of 3-butyl-2-thiazolidinethione’s interactions with biological targets. Molecular docking studies have revealed that this compound can bind effectively to proteins involved in metabolic pathways, suggesting its potential as an antimicrobial agent. Additionally, its ability to cross cell membranes has been explored, indicating possibilities for topical applications or systemic delivery systems.

The synthesis of 3-butyl-2-thiazolidinethione involves multi-step organic reactions, typically starting from commercially available precursors such as butyl halides and thioamides. The process often requires careful optimization to ensure high yield and purity, given the sensitivity of the thiazole ring to environmental conditions. Advances in catalytic methods have streamlined these synthetic routes, making large-scale production more feasible.

From a regulatory perspective, 3-butyl-2-thiazolidinethione (CAS No. 3485-02-7) is not classified as a hazardous or controlled substance under current international guidelines. This classification simplifies its handling and distribution, facilitating its use in research and industrial applications without stringent regulatory hurdles. However, standard laboratory practices should always be followed to ensure safety during synthesis and handling.

The future prospects of 3-butyl-2-thiazolidinethione are promising, with ongoing research focusing on expanding its pharmacological applications. Investigating its role in cancer therapy has emerged as a key area of interest, particularly in developing targeted therapies that exploit its ability to disrupt tumor-specific metabolic pathways. Furthermore, exploring its potential as an anti-inflammatory agent could lead to novel treatments for chronic inflammatory diseases.

In conclusion,3-butyl-2-thiazolidinethione represents a significant compound in pharmaceutical chemistry due to its structural versatility and potential therapeutic applications. Its synthesis is well-established, and ongoing research continues to uncover new ways to harness its biological activity. As our understanding of molecular interactions deepens, 3-butyl-2-thiazolidinethione (CAS No 3485-02-7) promises to remain at the forefront of medicinal innovation.

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